molecular formula C20H24O5 B1631141 Anhydrosecoisolariciresinol

Anhydrosecoisolariciresinol

Cat. No.: B1631141
M. Wt: 344.4 g/mol
InChI Key: ROGUIJKVZZROIQ-HOTGVXAUSA-N
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Description

Anhydrosecoisolariciresinol is a lignan, a type of polyphenolic compound found in plants. It is an acid degradation product of secoisolariciresinol, which is primarily found in flaxseeds. Lignans like this compound are known for their potential health benefits, including antioxidant, antimicrobial, and anticancer properties .

Scientific Research Applications

Anhydrosecoisolariciresinol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrosecoisolariciresinol can be synthesized through the acid-catalyzed dehydration of secoisolariciresinol. This reaction typically involves the use of strong acids such as hydrochloric acid or sulfuric acid under controlled conditions to facilitate the removal of water molecules from secoisolariciresinol, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of secoisolariciresinol from flaxseeds, followed by its conversion to this compound using acid treatment. The process includes steps like solvent extraction, acid hydrolysis, and purification through techniques such as preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Anhydrosecoisolariciresinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it back to secoisolariciresinol.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products Formed:

Mechanism of Action

Anhydrosecoisolariciresinol exerts its effects through various mechanisms:

    Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

    Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. .

Comparison with Similar Compounds

    Secoisolariciresinol: The precursor to anhydrosecoisolariciresinol, found in flaxseeds.

    Secoisolariciresinol Diglucoside: A glycosylated form of secoisolariciresinol.

    Dehydrodiconiferyl Alcohol-4-β-D-glucoside: A neolignan with similar biological activities.

Comparison: this compound is unique due to its formation through acid degradation and its distinct furan ring structure. Compared to secoisolariciresinol and its diglucoside form, this compound exhibits different biological activities and stability under various conditions .

Properties

IUPAC Name

4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGUIJKVZZROIQ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(−) secoisolariciresinol (100 mg) was dissolved in acetonitrile (5 ml) and to it was added a solution of triphenyl phosphine bromide in acetonitrile (1 ml) and the mixture was stirred at 0-80° C. for 1-10 hours. After completion of the reaction, the reaction mixture was concentrated under vacuum and the residue thus obtained was chromatographed over silica gel column. Elution of the column with 30% EtOAC in pet. ether gave (−) 3,4-divanillyl tetrahydrofuran (78 mg), m.p. 114-116° C.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
triphenyl phosphine bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(−) secoisolariciresinol (100 mg,) was dissolved in THF (5 ml) and to it was added a solution of triphenyl phosphine chloride in acetonitrile (1 ml) and the mixture was stirred at 0-80° C. for 1-10 hours. After completion of the reaction, the reaction mixture was concentrated under vacuum and the residue thus obtained was chromatographed over florosil column. Elution of the column with 30% EtOAC in pet. ether gave (−-3,4-divanillyl tetrahydrofuran (77 mg), m.p. 114-116° C.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
triphenyl phosphine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydrosecoisolariciresinol
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Anhydrosecoisolariciresinol
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Anhydrosecoisolariciresinol
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Anhydrosecoisolariciresinol
Reactant of Route 5
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Reactant of Route 6
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